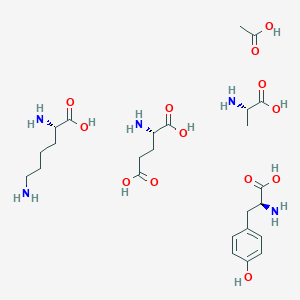

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Multiple Sclerosis Treatment

Application Summary: GA is one of the first therapies approved for multiple sclerosis (MS). It is used to reduce the frequency of relapses in patients with relapsing-remitting multiple sclerosis .

Methods of Application: In a study conducted between 2010 and 2015, MS patients who had been prescribed GA were monitored for 1 year. The primary endpoint was the annualized relapse rate (ARR) over 1 year of GA treatment .

Results: The ARR was reduced in both drug-naïve and pre-treated patients during the 1-year GA treatment period compared to the previous 24 months. The Expanded Disability Status Scale (EDSS) at the end of the year was significantly reduced only in drug-naïve patients .

Cognitive Impairment Prevention in MS Patients

Application Summary: GA has been explored for its potential to prevent cognitive decline in patients with MS by modulating oxidative stress .

Methods of Application: An exploratory, prospective, multicentre, cross-sectional case–control study was conducted, involving three groups—GA-treated MS patients, untreated MS patients, and control subjects. The participants performed a neuropsychological battery and underwent venepuncture for blood sampling .

Results: The control subjects had a better cognitive performance than the MS patients. No statistically significant differences were found between those treated and untreated with GA. Lactate was elevated in the MS patients with cognitive preservation .

Alzheimer’s Disease Treatment

Application Summary: GA has been explored for its potential to reverse Alzheimer’s disease (AD) pathology and preserve memory and learning abilities in an AD mouse model .

Methods of Application: The application of GA in AD treatment is still in the experimental stage, with most studies being conducted on animal models .

Results: While the results are promising, more research is needed to confirm the effectiveness of GA in treating AD in humans .

Age-Related Macular Degeneration Treatment

Methods of Application: The application of GA in AMD treatment is still in the experimental stage, with most studies being conducted on animal models .

Results: While the results are promising, more research is needed to confirm the effectiveness of GA in treating AMD in humans .

Parkinson’s Disease Treatment

Methods of Application: The application of GA in PD treatment is still in the experimental stage, with most studies being conducted on animal models .

Results: While the results are promising, more research is needed to confirm the effectiveness of GA in treating PD in humans .

Huntington’s Disease Treatment

Methods of Application: The application of GA in HD treatment is still in the experimental stage, with most studies being conducted on animal models .

Results: While the results are promising, more research is needed to confirm the effectiveness of GA in treating HD in humans .

Cerebral Ischemia Treatment

Application Summary: GA has been explored for its potential to treat cerebral ischemia, a condition that occurs when there isn’t enough blood flow to the brain to meet metabolic demand .

Methods of Application: The application of GA in cerebral ischemia treatment is still in the experimental stage, with most studies being conducted on animal models .

Results: While the results are promising, more research is needed to confirm the effectiveness of GA in treating cerebral ischemia in humans .

Amyotrophic Lateral Sclerosis Treatment

Methods of Application: The application of GA in ALS treatment is still in the experimental stage, with most studies being conducted on animal models .

Results: While the results are promising, more research is needed to confirm the effectiveness of GA in treating ALS in humans .

Glaucoma Treatment

Application Summary: GA has been explored for its potential to treat glaucoma, a group of eye conditions that damage the optic nerve, the health of which is vital for good vision .

Methods of Application: The application of GA in glaucoma treatment is still in the experimental stage, with most studies being conducted on animal models .

Results: While the results are promising, more research is needed to confirm the effectiveness of GA in treating glaucoma in humans .

Neuropsychological Conditions Treatment

Methods of Application: The application of GA in neuropsychological conditions treatment is still in the experimental stage, with most studies being conducted on animal models .

Results: While the results are promising, more research is needed to confirm the effectiveness of GA in treating neuropsychological conditions in humans .

Neuromyelitis Optica Spectrum Disorders Treatment

Methods of Application: The application of GA in NMOSD treatment is still in the experimental stage, with most studies being conducted on animal models .

Results: While the results are promising, more research is needed to confirm the effectiveness of GA in treating NMOSD in humans .

Chronic Inflammatory Demyelinating Polyneuropathy Treatment

Application Summary: GA has been explored for its potential to treat Chronic Inflammatory Demyelinating Polyneuropathy (CIDP), a neurological disorder characterized by progressive weakness and impaired sensory function in the legs and arms .

Methods of Application: The application of GA in CIDP treatment is still in the experimental stage, with most studies being conducted on animal models .

Results: While the results are promising, more research is needed to confirm the effectiveness of GA in treating CIDP in humans .

Neuropsychiatric Systemic Lupus Erythematosus Treatment

Methods of Application: The application of GA in NPSLE treatment is still in the experimental stage, with most studies being conducted on animal models .

Results: While the results are promising, more research is needed to confirm the effectiveness of GA in treating NPSLE in humans .

Optic Neuritis Treatment

Application Summary: GA has been explored for its potential to treat Optic Neuritis, an inflammation that damages the optic nerve, a bundle of nerve fibers that transmits visual information from your eye to your brain .

Methods of Application: The application of GA in Optic Neuritis treatment is still in the experimental stage, with most studies being conducted on animal models .

Results: While the results are promising, more research is needed to confirm the effectiveness of GA in treating Optic Neuritis in humans .

The compound consists of several amino acids and acetic acid, which are key components in biochemistry and organic chemistry.

- Acetic Acid: Acetic acid, or ethanoic acid, is a colorless liquid organic compound with the formula CH₃COOH. It is known for its pungent smell and is a key ingredient in vinegar. Acetic acid is classified as a carboxylic acid due to the presence of a carboxyl group (-COOH) which imparts acidic properties.

- (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: This compound is more commonly known as L-tyrosine, an amino acid that is a precursor to neurotransmitters and hormones.

- (2S)-2-aminopentanedioic acid: Known as L-glutamic acid, this amino acid serves as a neurotransmitter and plays a critical role in cellular metabolism.

- (2S)-2-aminopropanoic acid: Commonly referred to as L-alanine, this amino acid is involved in protein synthesis and energy production.

- (2S)-2,6-diaminohexanoic acid: This compound is known as L-lysine, an essential amino acid that plays a vital role in protein synthesis and various metabolic processes.

These compounds are integral to various biological functions and metabolic pathways.

The mechanism of action of glatiramer acetate in MS remains under investigation []. It is believed to modulate the immune system by:

- Shifting T cell response: Glatiramer acetate may induce a shift from pro-inflammatory Th1 cells to regulatory Th2 cells, which suppress the immune response that attacks the myelin sheath [].

- Antibody production: It may stimulate the production of antibodies that bind to MBP, potentially preventing them from attacking the patient's own myelin [].

Current research is actively investigating the specific pathways involved in glatiramer acetate's immunomodulatory effects [].

Glatiramer acetate is generally well-tolerated, but common side effects include injection site reactions (redness, pain, swelling) and flu-like symptoms (fever, chills, fatigue) [].

Safety considerations:

- Pregnancy: Glatiramer acetate is classified as Pregnancy Category B in Australia, indicating no evidence of fetal risk in animal studies but no well-controlled studies in pregnant women [].

- Autoimmunity: In rare cases, glatiramer acetate may induce a form of autoimmune inflammation called lymphocytic infiltrates of the brainstem (LIB) [].

- Dissociation: Acetic acid partially ionizes in water:

This reaction establishes its acidic nature with a pKa of approximately 4.76 . - Reactions with Bases: Acetic acid reacts with bases to form acetate salts:

- Decomposition: When heated above 440°C, acetic acid can decompose into methane and carbon dioxide or ketene and water:

- Formation of Esters: Acetic acid can react with alcohols to form esters through Fischer esterification:

Acetic acid plays a significant role in metabolism, particularly in the formation of acetyl-CoA, which is crucial for the synthesis of fatty acids and the metabolism of carbohydrates. The amino acids mentioned also have important biological functions:

- L-Tyrosine: Precursor for neurotransmitters such as dopamine and norepinephrine.

- L-Glutamic Acid: Acts as an excitatory neurotransmitter in the brain.

- L-Alanine: Involved in gluconeogenesis and energy production.

- L-Lysine: Essential for protein synthesis and hormone production.

- Acetic Acid Synthesis:

- Amino Acids Synthesis:

- Amino acids can be synthesized through various methods including enzymatic reactions, chemical synthesis, or extraction from natural sources.

Several compounds share structural or functional similarities with acetic acid and the amino acids mentioned:

| Compound Name | Structure/Function | Uniqueness |

|---|---|---|

| Formic Acid | Simplest carboxylic acid | One less carbon than acetic acid |

| Propanoic Acid | Next simplest carboxylic acid | One more carbon than acetic acid |

| L-Phenylalanine | Aromatic amino acid | Precursor to neurotransmitters like dopamine |

| L-Methionine | Sulfur-containing amino acid | Contains sulfur, important for methylation |

| L-Cysteine | Contains thiol group | Important for protein structure via disulfide bonds |

These compounds exhibit unique properties that differentiate them from acetic acid while also sharing some functional similarities relevant to biochemical processes.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Application

Melting Point

Storage

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

ATC Code

L03 - Immunostimulants

L03A - Immunostimulants

L03AX - Other immunostimulants

L03AX13 - Glatiramer acetate

Pictograms

Irritant;Health Hazard